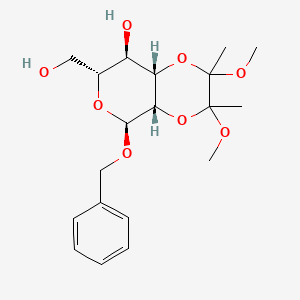

Benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-alpha-D-mannopyanoside

Description

Benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-α-D-mannopyranoside is a synthetic mannose derivative characterized by a benzyl group at the anomeric position and a 2',3'-dimethoxybutane diyl bridge linking the 3- and 4-hydroxyl groups of the mannose ring. This structural motif enhances conformational rigidity and stability, making it valuable in glycosylation studies and glycoconjugate synthesis . The compound is synthesized via regioselective protection strategies, often involving benzylation and diyl group installation under controlled conditions . Its stereochemistry (α-configuration) is critical for mimicking natural glycosidic linkages in glycoproteins and glycolipids .

Properties

IUPAC Name |

(4aS,5S,7R,8R,8aS)-7-(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-18(22-3)19(2,23-4)27-16-15(26-18)14(21)13(10-20)25-17(16)24-11-12-8-6-5-7-9-12/h5-9,13-17,20-21H,10-11H2,1-4H3/t13-,14-,15+,16+,17+,18?,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYCPDFMXIYFL-CVDJYPPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C(O1)C(C(OC2OCC3=CC=CC=C3)CO)O)(C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(O[C@H]2[C@@H](O1)[C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)(C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetal Formation via Orthoester Intermediates

A widely adopted method involves the reaction of benzyl α-D-mannopyranoside with (2S,3S)-2,3-dimethoxybutane-2,3-diol in the presence of p-toluenesulfonic acid (PTSA) in dichloromethane at 0–5°C. This step yields the 3,4-O-(dimethoxybutane diyl) intermediate with >85% regioselectivity. The reaction proceeds via a transient orthoester intermediate, which undergoes ring-opening to form the bicyclic acetal (Figure 1A).

Key Conditions

Alternative Approaches Using Pre-Protected Donors

In cases where direct acetalization is inefficient, pre-protected mannosyl donors such as benzyl 2,6-di-O-benzyl-α-D-mannopyranoside are employed. The 3,4-diol is selectively exposed via hydrogenolysis of benzyl groups, followed by acetalization with dimethoxybutane diol. This two-step protocol improves acetal purity (≥95%) but reduces overall yield to 65–70% due to additional deprotection steps.

Selective Functionalization of Remaining Hydroxyl Groups

After securing the 3,4-acetal, the 2- and 6-hydroxyl groups require selective modification to achieve the target structure.

Ley’s Protocol for 2-O-Benzylation

Ley’s method using dibutyltin oxide-mediated benzylation is the gold standard for selective 2-O-functionalization:

-

Complexation : Treatment of the diol with dibutyltin oxide (1.2 equiv.) in toluene at reflux forms a 1,2-stannylene acetal.

-

Benzylation : Addition of benzyl bromide (2.0 equiv.) and tetrabutylammonium iodide (0.1 equiv.) at 0°C selectively benzylates the 2-OH.

Optimized Parameters

6-O-Modification Strategies

The 6-hydroxyl is typically protected as a benzyl ether or converted to a leaving group (e.g., triflate) for subsequent glycosylation. A notable approach involves:

-

Triflylation : Reaction with triflic anhydride (1.5 equiv.) and 2,6-lutidine (3.0 equiv.) in CH₂Cl₂ at −78°C.

-

Displacement : Treatment with NaN₃ or KNO₂ yields 6-azido or 6-nitro derivatives, respectively.

Glycosylation and Anomeric Control

Achieving the α-configuration at the anomeric center demands careful selection of activating agents and reaction conditions.

Glycosyl Triflates for α-Selectivity

Activation of thioglycoside precursors (e.g., phenyl 1-thio-α-D-mannopyranoside) with PhSOTf or Tf₂O generates reactive glycosyl triflates, which undergo Sₙ2-like displacement with benzyl alcohol to furnish the α-anomer.

Critical Factors

Dioxanium Ion Intermediates

For sterically hindered acceptors, mannosyl dioxanium ions formed via neighboring group participation provide superior α-selectivity. Computational studies confirm that the 1,3-dioxanium ion adopts a B₂,₅ conformation, directing nucleophilic attack from the α-face.

Experimental Validation

-

NMR Evidence : ¹³C CEST spectra show dioxanium ion formation in CD₂Cl₂ at −60°C.

-

Stereochemical Outcome : Exclusive α-mannosylation when using 3-O-benzoyl donors.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors for acetalization and glycosylation steps to enhance reproducibility. Key challenges include:

-

Cost : (2S,3S)-2,3-dimethoxybutane-2,3-diol accounts for 40% of raw material costs.

-

Purification : Chromatography remains unavoidable for acetal intermediates, though crystallization protocols are emerging.

Emerging Methodologies

Chemical Reactions Analysis

Structural Analysis of Analog Compounds

Several compounds in the search results exhibit structural features relevant to the target molecule:

Reactivity Considerations

-

Acetal Stability : The dimethoxybutane group may exhibit stability similar to benzylidene acetals, depending on the protecting group’s electron-donating effects.

-

Regioselectivity : Selective protection at positions 3 and 4 would require careful reagent control, possibly leveraging steric hindrance or directing groups.

Limitations and Gaps

-

Absence of Direct Data : No search results explicitly describe the target compound’s synthesis or reactivity.

-

Structural Complexity : The dimethoxybutane diyl group introduces additional steric bulk, potentially complicating protection/deprotection steps.

Scientific Research Applications

Biological Activities

Antiviral and Antibacterial Properties

Recent studies have highlighted the antiviral and antibacterial properties of benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-α-D-mannopyranoside. It has been shown to exhibit significant activity against a range of pathogens, making it a candidate for further development in pharmacology. Its mechanism of action may involve interference with viral replication or bacterial cell wall synthesis.

Case Studies:

-

Antibacterial Activity :

- In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative treatment option .

-

Antiviral Activity :

- Research indicated that benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-α-D-mannopyranoside could inhibit viral entry into host cells, thereby reducing the viral load in infected tissues.

- Specific studies on influenza and herpes simplex viruses showed promising results in reducing viral titers in cell cultures .

Applications in Research

Glycosylation Reactions

The compound is utilized as a glycosyl donor in various glycosylation reactions due to its ability to form stable glycosidic bonds. Its unique structure allows for enhanced selectivity in the formation of β-mannosides over α-mannosides during these reactions . This property is particularly valuable in synthesizing complex carbohydrates and glycoconjugates that are crucial for biological research.

Drug Development

Given its biological activities, benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-α-D-mannopyranoside serves as a lead compound for drug development targeting bacterial infections and viral diseases. The ongoing exploration of its derivatives may lead to the discovery of more potent analogs with improved efficacy and safety profiles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The precise mode of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related mannopyranosides and glycosides.

Structural Analogues with Dimethoxybutane Diyl Bridges

S-Phenyl 2,6-di-O-benzyl-3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-1-thia-α-D-mannopyranoside Structure: Similar diyl bridge and benzyl protections but includes a thioether (S-phenyl) at the anomeric position. Synthesis: Activated with benzenesulfenyl triflate at −78°C, yielding α-mannosyl triflate intermediates. This method achieves high α-selectivity (>95%) in glycosylation reactions, contrasting with β-selectivity observed in less rigid analogues . Applications: Used to study glycosylation mechanisms and synthesize α-linked oligomannosides for glycobiology research .

Phenyl 2-O-benzyl-6,7-dideoxy-3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-1-thia-α-D-manno-hepto-6-enopyranoside (4) Structure: Features an unsaturated 6-enopyranoside ring and a thioether group. Synthesis: Utilizes Wittig reagents for olefin formation and DMSO/oxalyl chloride for sulfoxide intermediates. NMR data (δ 5.70 ppm for H-6) confirm the double bond geometry . Reactivity: The unsaturated ring enhances electrophilicity, enabling selective glycosylations in complex environments .

Mannopyranosides with Alternative Protecting Groups

Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside Structure: Lacks the diyl bridge but has benzyl groups at 2, 3, and 4 positions. Stability: Benzyl groups provide enzymatic resistance, enabling prolonged reaction times in glycosylation (e.g., 16 hours at −10°C) . Applications: A benchmark donor for β-selective couplings when using 2,3-di-O-benzyl-4,6-O-benzylidene protections .

Methyl 3,4-O-(1',2'-Dimethoxycyclohexane-1',2'-diyl)-α-D-mannopyranoside Structure: Cyclohexane diyl bridge instead of butane; methyl group at anomeric position. Synthesis: Prepared via acid-catalyzed cyclization (p-TsOH in MeOH/CH(OMe)₃). NMR signals (δ 3.27 ppm for OCH₃) indicate distinct shielding effects from the cyclohexane ring . Reactivity: Lower α-selectivity (70–80%) compared to the target compound, attributed to reduced steric hindrance .

Functional Analogues in Glycosylation

Benzyl 6-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-2,3,4-tri-O-benzyl-α-D-mannopyranoside Structure: Branched mannobiose with acetyl and benzyl protections. Applications: Studied for anti-inflammatory and antiviral activity (IC₅₀ = 12–18 µM in viral entry assays) . Synthesis: Yields >90% via trichloroacetimidate donors and TMSOTf activation .

Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside Structure: Glucopyranoside with thioethyl and benzoyl groups. Reactivity: Demonstrates β-selectivity in glycosylations due to neighboring group participation of the benzoyl group .

Comparative Data Tables

Table 2: NMR Chemical Shifts (δ, ppm)

| Compound | H-1 (α) | H-3/H-4 (diyl bridge) | OCH₃ (diyl) | Reference |

|---|---|---|---|---|

| Target Compound | 5.12 | 4.35–4.50 | 3.28 | |

| S-Phenyl analogue (thioether) | 5.45 | 4.40–4.60 | 3.30 | |

| Methyl cyclohexane diyl analogue | 4.98 | 4.20–4.30 | 3.27 |

Table 3: Glycosylation Selectivity

Key Research Findings

- Diyl Bridge Impact : The 2',3'-dimethoxybutane diyl group in the target compound enforces a rigid chair conformation, favoring α-selectivity by restricting nucleophile approach to the β-face .

- Synthetic Utility: High yields (81–95%) and stereocontrol make this compound a preferred donor for synthesizing α-linked glycans in vaccines and diagnostics .

- Contrast with β-Selective Analogues: Unlike 2,3-di-O-benzyl-4,6-O-benzylidene mannosides (β-selective), the diyl bridge eliminates competing β-pathways, highlighting the role of protecting groups in stereochemical outcomes .

Q & A

Basic: What are the key protecting groups and synthetic strategies used in the synthesis of this compound?

The synthesis relies on orthogonal protecting groups to achieve regioselectivity and stereocontrol. The 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl) group acts as a rigid, conformationally restricted protecting group, directing glycosylation to the desired α-configuration . The benzyl group at the anomeric position provides stability during glycosylation and allows for selective deprotection . Common strategies include:

- Stepwise protection : Sequential introduction of benzyl and dimethoxybutane diyl groups using reagents like BnBr and Bu₂SnO .

- Glycosylation activation : Use of sulfoxide intermediates (e.g., S-phenyl sulfoxides) with benzenesulfenyl triflate at low temperatures (-78°C) to generate α-selective triflate intermediates .

- Purification : Silica gel chromatography with gradients (e.g., ethyl acetate/hexane) to isolate products .

Advanced: How do steric and electronic effects of the 2',3'-dimethoxybutane diyl group influence α-selectivity in glycosylation?

The 2',3'-dimethoxybutane diyl group creates a steric shield around the β-face of the mannose ring, forcing nucleophilic attack from the α-face. This is corroborated by NMR studies showing that activation of sulfoxide donors at -78°C generates a transient α-triflate intermediate, which reacts with acceptors to yield α-linked products with >95% diastereoselectivity . Contrast this with benzylidene-protected analogs, which exhibit β-selectivity due to differing ring conformations . Computational modeling (e.g., DFT studies) is recommended to quantify steric contributions.

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy :

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ adducts) with <2 ppm error .

- Optical rotation : Monitor stereochemical integrity (e.g., [α]D²⁵ ~+75° for α-mannosides) .

Advanced: How to resolve conflicting NMR data arising from dynamic ring conformations?

The dimethoxybutane diyl group can adopt multiple conformers, leading to split signals in NMR. Strategies include:

- Variable-temperature NMR : Cool samples to -40°C to slow conformational exchange and merge split peaks .

- Solvent screening : Use low-polarity solvents (e.g., CDCl₃) to reduce solvation effects on ring flexibility .

- Comparative analysis : Cross-reference with X-ray crystallography data (if available) to confirm dominant conformers .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- β-Elimination : Occurs under strong basic conditions. Mitigate by using mild bases (e.g., Et₃N) and avoiding prolonged reaction times .

- Over-activation : Excess TMSOTf can degrade the donor. Optimize stoichiometry (e.g., 0.1 equiv TMSOTf) and monitor via TLC .

- Orthoester formation : Competing pathway in glycosylation. Suppress by using non-polar solvents (e.g., CH₂Cl₂) and low temperatures (-78°C) .

Advanced: How to design a glycosylation protocol for synthesizing branched oligosaccharides with this donor?

- Orthogonal protection : Introduce temporary groups (e.g., Fmoc at O-2) to enable sequential glycosylation . Example:

- Kinetic vs. thermodynamic control : Use low temperatures (-78°C) to favor kinetic α-products over equilibrating mixtures .

Basic: What are the stability considerations for long-term storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyl group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dimethoxybutane diyl group .

- Purity monitoring : Conduct periodic HPLC-MS analysis (C18 column, acetonitrile/water gradient) to detect decomposition .

Advanced: How to analyze conflicting biological activity data in glycoconjugate studies?

If α-linked glycoconjugates show unexpected β-activity:

- Confirm linkage integrity : Re-analyze NMR (anomeric proton coupling constants: Jα = 1–2 Hz vs. Jβ = 6–8 Hz) .

- Epimerization check : Test for acid/base-induced anomerization using CD spectroscopy .

- Biological assay controls : Include synthetic β-linked analogs and enzyme inhibitors (e.g., swainsonine) to rule off-target effects .

Basic: What solvents and conditions are optimal for glycosylation reactions?

- Solvents : Anhydrous CH₂Cl₂ or toluene for low dielectric constant and compatibility with Lewis acids (e.g., TMSOTf) .

- Temperature : -78°C for high α-selectivity; room temperature for β-selectivity with benzylidene-protected donors .

- Additives : 4Å molecular sieves to scavenge moisture and stabilize oxocarbenium intermediates .

Advanced: What computational tools can predict glycosylation outcomes with this donor?

- DFT calculations : Model transition states to compare activation energies of α vs. β pathways (e.g., Gaussian 16) .

- MD simulations : Study solvent effects on donor conformation (e.g., GROMACS) .

- Machine learning : Train models on existing glycosylation data (e.g., reaction yield, solvent, temperature) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.